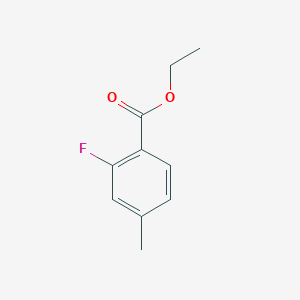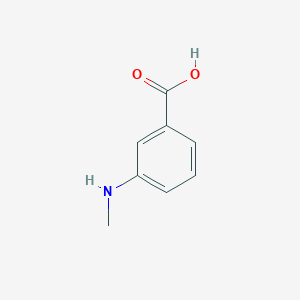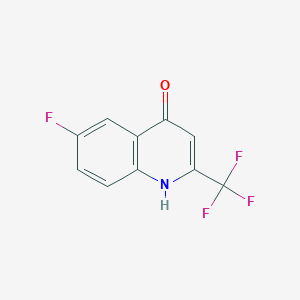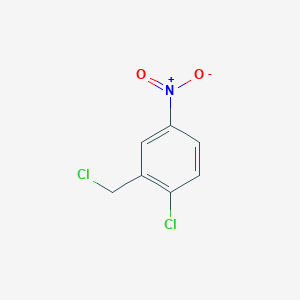
2-Etil-2-metil-1,3-propanodiol
Descripción general
Descripción
2-Ethyl-2-methyl-1,3-propanediol is a colorless, low viscosity liquid with a unique molecular structure . It is a branched asymmetric aliphatic diol . This structure inhibits the crystallization of MPDiol Glycol allowing it to remain liquid even in cold temperatures . It is a biodegradable, colorless glycol . This low molecular weight compound has no significant hazard potential and is widely used in polymer and coating applications .
Synthesis Analysis
There are several papers related to the synthesis of 2-Ethyl-2-methyl-1,3-propanediol. One paper discusses the enzymatic desymmetrization of 2-amino-2-methyl-1,3-propanediol . Another paper presents a new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration . A third paper discusses the biosynthesis of structurally diverse diols via a general route .Molecular Structure Analysis
The molecular structure of 2-Ethyl-2-methyl-1,3-propanediol is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
There are several studies on the chemical reactions involving 2-Ethyl-2-methyl-1,3-propanediol. One study investigates the kinetics of carbon dioxide reaction with aqueous blend of 2-amino-2-ethyl-1,3-propanediol (AEPD) with piperazine (PZ) . Another study discusses the reaction mechanism and kinetics of aqueous solutions of 2-amino-2-methyl-1,3-propanediol and carbon dioxide .Physical And Chemical Properties Analysis
2-Ethyl-2-methyl-1,3-propanediol has a molecular weight of 118.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 3 . Its exact mass is 118.099379685 g/mol . Its topological polar surface area is 40.5 Ų .Aplicaciones Científicas De Investigación
Análisis integral de las aplicaciones del 2-Etil-2-metil-1,3-propanodiol
El this compound (C6H14O2) es un compuesto versátil con una gama de aplicaciones en investigación científica e industria. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diversos campos.
Síntesis de polímeros: El this compound se utiliza en la síntesis de polímeros. Su estructura le permite actuar como un monómero que puede polimerizarse para formar varios tipos de plásticos y resinas. Este compuesto es particularmente útil para crear polímeros con propiedades mecánicas y térmicas específicas.
Materiales biodegradables: Los investigadores utilizan este compuesto en el desarrollo de materiales biodegradables. Al incorporarlo en la columna vertebral de los polímeros, puede mejorar la degradabilidad del material. Esto es crucial para crear materiales ecológicos que se descompongan más fácilmente en entornos naturales.
Aplicaciones farmacéuticas: En la industria farmacéutica, el this compound se puede utilizar como solvente o molécula transportadora. Su naturaleza no tóxica lo hace adecuado para diversas formulaciones de medicamentos, especialmente para medicamentos que requieren liberación controlada.
Industria cosmética: Este compuesto encuentra aplicaciones en la industria cosmética como ingrediente en productos para el cuidado de la piel. Actúa como humectante y también se puede utilizar para mejorar la textura y la estabilidad de las cremas y lociones.
Baterías de metal de litio: El this compound es fundamental en la preparación de electrolitos de polímero sólido para baterías de metal de litio . Estos electrolitos son componentes clave en la próxima generación de baterías de alta densidad energética.
Fabricación de vidrio: El compuesto sirve como precursor en la producción de metacrilato de metilo, que se utiliza para fabricar vidrio de polimetacrilato de metilo (PMMA) . El PMMA es una alternativa ligera y resistente a los golpes al vidrio tradicional.
Producción de elastómeros: También se utiliza en la síntesis de elastómeros termoplásticos biodegradables mediante reacciones de condensación . Estos elastómeros
Direcciones Futuras
There are several papers discussing the future directions of research involving 2-Ethyl-2-methyl-1,3-propanediol. One paper discusses the construction of a synthetic pathway for the production of 1,3-propanediol . Another paper discusses the potential for 2-Ethyl-2-methyl-1,3-propanediol in the context of the synthesis of methacrylic acid .
Mecanismo De Acción
Target of Action
2-Ethyl-2-methyl-1,3-propanediol is a complex compound with a unique molecular structure It is known to interact with various components in cosmetic formulations, enhancing the action of preservatives .
Mode of Action
The compound’s mode of action is primarily through its interaction with other ingredients in a formulation. It is known to boost the action of preservatives, potentially allowing for the use of fewer or lower-concentration preservatives in a cosmetic formulation . This interaction and the resulting changes enhance the overall effectiveness of the product.
Pharmacokinetics
As a low molecular weight compound , it is likely to have good absorption and distribution properties. Its impact on bioavailability would depend on the specific formulation and usage context.
Result of Action
The primary result of the action of 2-Ethyl-2-methyl-1,3-propanediol is the enhancement of preservative action in cosmetic formulations . This leads to improved product stability and longevity. Additionally, it has mild hydrating properties that can leave a smooth, dewy finish on the skin .
Action Environment
The action, efficacy, and stability of 2-Ethyl-2-methyl-1,3-propanediol can be influenced by various environmental factors. For instance, its unique molecular structure allows it to remain liquid even in cold temperatures , suggesting that it has good stability across a range of temperatures. Other environmental factors such as pH and the presence of other ingredients in a formulation could also potentially influence its action.
Análisis Bioquímico
Biochemical Properties
2-Ethyl-2-methyl-1,3-propanediol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is involved in the biosynthesis of structurally diverse diols through a general route combining oxidative and reductive formations of hydroxyl groups . The compound interacts with enzymes such as amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase, which catalyze the conversion of amino acids to diols . These interactions are crucial for the production of branched-chain diols, including 2-Ethyl-2-methyl-1,3-propanediol.
Cellular Effects
2-Ethyl-2-methyl-1,3-propanediol has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to have mild hydrating properties, which can leave a smooth, dewy finish on the skin, providing moisture to aging skin prone to transepidermal water loss . Additionally, it boosts the action of preservatives, potentially reducing the need for high concentrations of preservatives in formulations .
Molecular Mechanism
The molecular mechanism of 2-Ethyl-2-methyl-1,3-propanediol involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For example, it interacts with amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase, facilitating the conversion of amino acids to diols . These interactions are essential for the compound’s biochemical properties and its role in various metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-2-methyl-1,3-propanediol change over time due to its stability and degradation. The compound is known for its stability, allowing it to remain liquid even at low temperatures . Long-term effects on cellular function have been observed in in vitro and in vivo studies. These studies indicate that the compound maintains its biochemical properties over time, making it suitable for various applications.
Dosage Effects in Animal Models
The effects of 2-Ethyl-2-methyl-1,3-propanediol vary with different dosages in animal models. At low doses, the compound has been shown to have no significant hazard potential and is considered safe for use . At high doses, it may cause adverse effects, including target organ toxicity and bioaccumulation . These threshold effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
2-Ethyl-2-methyl-1,3-propanediol is involved in several metabolic pathways, including the biosynthesis of branched-chain diols. The compound interacts with enzymes such as amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase, which catalyze the conversion of amino acids to diols . These interactions are essential for the compound’s role in metabolic flux and the regulation of metabolite levels.
Transport and Distribution
The transport and distribution of 2-Ethyl-2-methyl-1,3-propanediol within cells and tissues involve specific transporters and binding proteins. The compound’s unique molecular structure allows it to be efficiently transported and distributed within cells, ensuring its localization and accumulation in specific compartments . This property is crucial for its biochemical properties and its role in various cellular processes.
Subcellular Localization
2-Ethyl-2-methyl-1,3-propanediol is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, ensuring its proper localization and function . This subcellular localization is essential for the compound’s role in various biochemical reactions and cellular processes.
Propiedades
IUPAC Name |
2-ethyl-2-methylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-6(2,4-7)5-8/h7-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAWKNVDKFZFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227813 | |
| Record name | 2-Ethyl-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-84-9 | |
| Record name | 2-Ethyl-2-methyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-2-methyl-1,3-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 77-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethyl-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-methylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-2-METHYL-1,3-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TRA28C44U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-ethyl-2-methyl-1,3-propanediol suitable for use in phase change materials (PCMs)?
A1: 2-ethyl-2-methyl-1,3-propanediol exhibits desirable properties for PCM applications, specifically in combination with erythritol. Research demonstrates that mixing these compounds allows for fine-tuning the melting point of the resulting material. For instance, a mixture of 40% erythritol and 60% 2-ethyl-2-methyl-1,3-propanediol resulted in a PCM with a melting point of 86.1°C and a latent heat of 246 kJ/kg []. This tunability makes these mixtures potentially suitable for hot water supply systems [].
Q2: How does the incorporation of 2-ethyl-2-methyl-1,3-propanediol affect the properties of cationic polyurethane elastomers?
A2: When used as a chain extender in the synthesis of cationic polyurethane elastomers, 2-ethyl-2-methyl-1,3-propanediol influences the material's micro-phase separation behavior and ionic conductivity. Studies indicate that increasing the content of ionic groups, potentially introduced via a cationic diol reacted with 2-ethyl-2-methyl-1,3-propanediol, can lead to enhanced demixing of hard and soft segments within the polyurethane structure []. This can impact the material's mechanical properties and ionic conductivity, which is a crucial factor for applications like solid electrolytes.
Q3: Can we predict the melting point and latent heat of mixtures containing erythritol and 2-ethyl-2-methyl-1,3-propanediol?
A3: Yes, researchers have successfully developed models to estimate these thermal properties. By considering the ideal enthalpy changes of melting and solid-liquid thermodynamic equilibrium, it is possible to predict the latent heat of these binary mixtures with reasonable accuracy. Studies have shown that such estimations are accurate within a 13% margin of error []. Similarly, models incorporating the activity coefficient of the solution can predict the melting point with an error margin within 7% []. These models are valuable tools for designing PCMs with specific thermal properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)
![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)

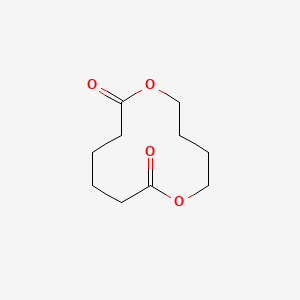
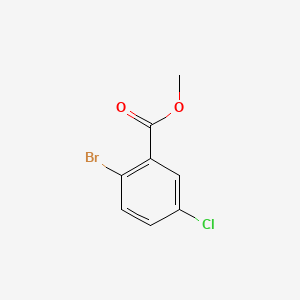
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)

![2-(2,5-Dimethoxyphenyl)benzo[g]quinoline-4-carboxylic acid](/img/structure/B1362425.png)
